Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and ester derivatives. According to official records, the compound bears the Chemical Abstracts Service registry number 620957-95-1, which serves as its unique molecular identifier in chemical databases. The IUPAC name "ethyl 4-chloro-6-methylquinazoline-2-carboxylate" systematically describes the molecular structure by identifying the quinazoline core system with specific positional substitutions.
The nomenclature system for this compound begins with the quinazoline parent structure, which represents a bicyclic aromatic heterocycle containing nitrogen atoms at positions 1 and 3 of the pyrimidine ring fused to a benzene ring. The positional numbering follows standard conventions where the nitrogen-containing pyrimidine ring provides the primary numbering sequence. The chloro substituent occupies position 4 of the quinazoline system, while the methyl group resides at position 6 of the benzene ring portion. The carboxylate ester functionality at position 2 is specifically designated as an ethyl ester, completing the systematic name structure.
Alternative naming conventions documented in chemical databases include synonymous designations such as "4-chloro-2-ethoxycarbonyl-6-methylquinazoline" and various registry identifiers including the MDL number MFCD12026444. These alternative nomenclature systems provide additional reference points for database searches and cross-referencing in chemical literature. The compound also appears in specialized chemical databases with catalog-specific identifiers that facilitate procurement and research applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₁ClN₂O₂ provides fundamental insight into the atomic composition and structural complexity of this compound. This empirical formula indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, reflecting the compound's moderate molecular complexity. The molecular weight has been precisely determined as 250.68 grams per mole, representing a relatively compact organic molecule suitable for various synthetic and analytical applications.
Detailed analysis of the molecular composition reveals several significant structural features that contribute to the compound's unique properties. The carbon framework consists of the quinazoline bicyclic system containing ten carbons, supplemented by the ethyl ester group contributing an additional two carbons. The nitrogen content reflects the heterocyclic nature of the quinazoline core, with both nitrogens participating in the aromatic ring system and contributing to the compound's electron distribution patterns. The chlorine substituent introduces significant electronegativity effects that influence both chemical reactivity and physical properties.
The molecular weight distribution among constituent elements demonstrates the predominance of the organic framework, with carbon and hydrogen comprising approximately 67% of the total molecular mass. The halogen substitution accounts for roughly 14% of the molecular weight, while the ester functionality contributes approximately 13% through its oxygen-containing components. This compositional analysis provides valuable insights for predicting solubility characteristics, volatility properties, and potential interaction patterns with other molecular systems.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data
The spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to fully elucidate its molecular structure and confirm synthetic purity. Nuclear magnetic resonance spectroscopy provides crucial information about the compound's hydrogen and carbon environments, while infrared spectroscopy reveals functional group characteristics and molecular vibrations. Mass spectrometry offers definitive molecular weight confirmation and fragmentation pattern analysis that supports structural assignments.
Proton nuclear magnetic resonance analysis of this compound would be expected to demonstrate several characteristic signal patterns based on the molecular structure. The ethyl ester functionality should produce a distinctive triplet signal for the methyl group and a quartet signal for the methylene group, reflecting the typical ethyl ester coupling pattern. The aromatic region would display signals corresponding to the quinazoline ring system, with the 6-methyl substituent appearing as a singlet in the aliphatic region. The absence of hydrogen bond donor groups is consistent with the computed value of zero hydrogen bond donors.
Infrared spectroscopy characterization would reveal several diagnostic absorption bands characteristic of the functional groups present in this compound. The carbonyl stretch of the ester functionality would be expected to appear in the region between 1735-1750 reciprocal centimeters, reflecting the electron-withdrawing influence of the quinazoline ring system. Aromatic carbon-hydrogen stretching vibrations should appear in the 3000-3100 reciprocal centimeters region, while aliphatic carbon-hydrogen stretches would occur below 3000 reciprocal centimeters. The quinazoline ring system would contribute characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies in the fingerprint region below 1500 reciprocal centimeters.
Mass spectrometry analysis provides definitive molecular ion confirmation at mass-to-charge ratio 250.68, corresponding to the calculated molecular weight. The fragmentation pattern would be expected to show characteristic losses including the ethyl group (molecular weight 29) and the ethoxycarbonyl group (molecular weight 73), producing fragment ions that support the proposed structure. The presence of chlorine would introduce isotope patterns showing peaks separated by 2 mass units with intensity ratios reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
| Spectroscopic Technique | Expected Characteristics | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Ethyl ester signals, aromatic protons, methyl singlet | Triplet and quartet for ethyl group |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, aliphatic carbons | Ester carbonyl around 165 parts per million |
| Infrared Spectroscopy | Carbonyl stretch, aromatic carbon-hydrogen, carbon-nitrogen | Ester carbonyl 1735-1750 cm⁻¹ |
| Mass Spectrometry | Molecular ion 250.68, chlorine isotope pattern | Characteristic fragmentation losses |
Crystallographic and Conformational Studies
The crystallographic characterization of this compound represents an essential component of comprehensive structural analysis, providing detailed three-dimensional molecular geometry and solid-state packing arrangements. While specific crystal structure data for this compound are not extensively documented in the available literature, the Cambridge Structural Database serves as the primary repository for such crystallographic information when available. Conformational analysis of this molecule requires consideration of the quinazoline ring system's planarity and the rotational flexibility of the ethyl ester substituent.
The quinazoline core structure exhibits inherent planarity due to its aromatic character, with the benzene and pyrimidine rings maintaining coplanar geometry. This planar arrangement influences the overall molecular conformation and affects intermolecular interactions in crystalline phases. The 4-chloro and 6-methyl substituents lie within the plane of the quinazoline system, while the 2-carboxylate ester group introduces conformational flexibility through rotation about the carbon-carbon bond connecting the ester to the quinazoline ring.
Computational conformational analysis indicates that this compound possesses three rotatable bonds, suggesting moderate conformational flexibility despite the rigid quinazoline core. The primary source of conformational variation arises from rotation about the ester linkage and the ethyl group orientation. Energy calculations would be expected to identify preferred conformations where the ester carbonyl group adopts orientations that minimize steric interactions with the quinazoline ring system while maximizing favorable electronic interactions.
The topological polar surface area of 52.1 square angstroms provides insight into the compound's potential for intermolecular hydrogen bonding and crystalline packing arrangements. Despite containing four hydrogen bond acceptor sites, the absence of hydrogen bond donor groups limits the types of intermolecular interactions available for crystal stabilization. Crystalline packing would likely rely on van der Waals interactions, aromatic π-π stacking between quinazoline rings, and dipole-dipole interactions involving the ester functionality and chlorine substituent.
| Conformational Parameter | Value | Implications |
|---|---|---|
| Rotatable Bonds | 3 | Moderate flexibility |
| Polar Surface Area | 52.1 Ų | Limited hydrogen bonding |
| Ring Planarity | Quinazoline planar | Rigid aromatic core |
| Preferred Conformations | Ester anti to ring | Minimized steric clash |
Properties
IUPAC Name |
ethyl 4-chloro-6-methylquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)11-14-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXQPUEYVPGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630196 | |
| Record name | Ethyl 4-chloro-6-methylquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620957-95-1 | |
| Record name | Ethyl 4-chloro-6-methylquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate typically involves the reaction of 4-chloro-6-methyl-2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include substituted quinazolines with various functional groups.
Oxidation and Reduction Reactions: Products include quinazoline N-oxides and dihydroquinazolines.
Hydrolysis: The major product is 4-chloro-6-methyl-2-quinazolinecarboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Variations in substituent positions on the quinazoline ring markedly alter chemical reactivity and bioactivity:
| Compound Name | Substituents | Similarity Score | Key Features |
|---|---|---|---|
| Ethyl 4-chloroquinazoline-2-carboxylate | Cl (C4), COOEt (C2) | 0.69–0.74 | Carboxylate group at C2 instead of C6; reduced steric hindrance at C4. |
| Ethyl 2,4-dichloroquinazoline-6-carboxylate | Cl (C2, C4), COOEt (C6) | 0.67–0.74 | Dual Cl substitution enhances electrophilicity; potential for cross-coupling reactions. |
| 4-Chloro-6-methoxy-2-methylquinazoline | Cl (C4), OMe (C6), Me (C2) | 0.71 | Methoxy group improves solubility; methyl at C2 may hinder enzyme binding. |
The chlorine atom at C4 in the target compound increases electron withdrawal, enhancing reactivity toward nucleophilic substitution compared to methoxy or methyl analogs .
Heterocyclic Core Modifications
Replacing the quinazoline core with other heterocycles drastically changes molecular properties:
Quinazoline derivatives generally exhibit stronger binding to ATP-binding pockets in kinases due to the dual nitrogen atoms, unlike quinoline or benzothiazole analogs .
Biological Activity
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate (CAS Number: 620957-95-1) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₁ClN₂O₂
- Molecular Weight : 250.68 g/mol
- Key Functional Groups : Quinazoline ring, carboxylate ester
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth at concentrations as low as 10 mg/L. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Genotoxicity Studies
A critical aspect of evaluating new compounds is their safety profile. A genotoxicity study conducted on Nile tilapia (Oreochromis niloticus) revealed that exposure to this compound at sub-lethal concentrations resulted in observable DNA damage in erythrocytes. The findings indicated a significant increase in micronuclei formation, suggesting potential genotoxic effects at environmental concentrations.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The quinazoline moiety is known to interfere with various enzymatic pathways, potentially disrupting nucleic acid synthesis and cellular metabolism.
Interaction with Target Proteins
In vitro studies have shown that this compound can bind to target proteins involved in cell division and metabolic processes, leading to growth inhibition in susceptible microorganisms. Further research is needed to elucidate the specific binding sites and the resultant biochemical pathways affected by this compound.
Case Studies and Research Findings
Several studies have been conducted to explore the therapeutic potential of this compound:
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM, suggesting promising anticancer properties.
- Analgesic Effects : Another investigation assessed the analgesic effects of the compound in animal models. Administration resulted in a significant reduction in pain response compared to control groups, indicating potential applications in pain management therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Gould–Jacob or Friedländer protocols, which are classical methods for quinoline derivatives. Transition metal catalysts (e.g., Pd or Cu) or microwave-assisted synthesis may enhance yield by reducing reaction time and side products. Solvent polarity and temperature should be optimized: polar aprotic solvents (DMF, DMSO) at 80–120°C often improve cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish methyl (δ ~2.5 ppm) and ester (δ ~4.3 ppm for -OCH₂CH₃) groups. Chlorine’s inductive effect deshields adjacent carbons.
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-Cl (650–750 cm⁻¹).
Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) for absolute configuration.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Work in a fume hood with HEPA filters to prevent inhalation of fine particulates. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Store in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be reconciled for this compound?
- Methodological Answer : Perform Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths. Compare experimental data (from SHELXL-refined X-ray structures ) with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate crystal packing effects or thermal motion artifacts .
Q. What mechanistic insights explain the regioselective chlorination at the 4-position of the quinazoline ring?
- Methodological Answer : Use kinetic isotope effect (KIE) studies or deuterated analogs to probe whether chlorination proceeds via electrophilic aromatic substitution (EAS) or radical pathways. Computational modeling (e.g., Fukui indices) can identify electron-rich sites. Competitive experiments with substituent variations (e.g., -NO₂ vs. -OCH₃) validate directing effects .
Q. How can in silico methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., water/DMSO) to assess leaving group propensity (Cl⁻). Calculate activation energies (ΔG‡) for SNAr reactions using QM/MM hybrid methods. Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis monitoring) .
Q. What strategies identify and characterize minor byproducts during synthesis?
- Methodological Answer : Employ high-resolution LC-MS (Q-TOF) with positive/negative ionization modes to detect trace impurities. Use preparative HPLC to isolate byproducts, followed by 2D NMR (COSY, NOESY) for structural elucidation. Compare fragmentation patterns with spectral libraries (e.g., NIST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
